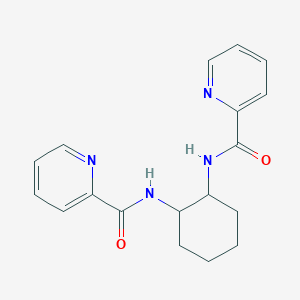
N,N'-(trans-Cyclohexane-1,2-diyl)dipicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide: is a chemical compound with the molecular formula C18H20N4O2 . It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by its unique structure, which includes a cyclohexane ring and two picolinamide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide typically involves the reaction of trans-1,2-diaminocyclohexane with picolinic acid derivatives. One common method includes the use of polytetrafluoroethylene at 90°C for 72 hours . The reaction involves mixing 0.1 mmol of copper(II) perchlorate hexahydrate and 0.1 mmol of the compound in methanol, followed by stirring at room temperature for 20 minutes before transferring to a reaction vessel .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The key is to ensure high purity and yield, which can be achieved through careful control of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide is used as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions, making it useful in studies involving metal ion transport and storage .
Industry: In industrial settings, N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism by which N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide exerts its effects is primarily through its ability to act as a ligand. It binds to metal ions, forming stable complexes that can participate in various chemical reactions. The molecular targets include metal ions such as copper, iron, and zinc, which are essential for many biological and chemical processes .
Comparaison Avec Des Composés Similaires
trans-N,N’-Dimethylcyclohexane-1,2-diamine: This compound is also a ligand used in coordination chemistry and shares structural similarities with N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide.
trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid: Another related compound used as a chelating agent in various applications.
Uniqueness: N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This stability makes it particularly valuable in applications requiring robust and reliable metal ion binding.
Propriétés
IUPAC Name |
N-[2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFDUZVVBXFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
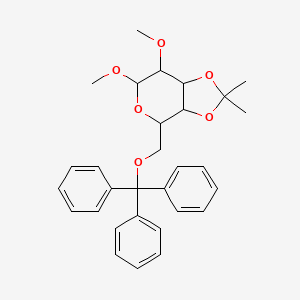
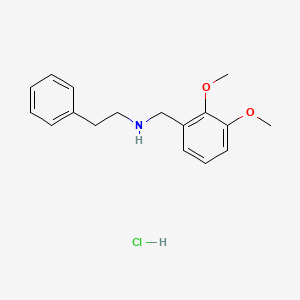
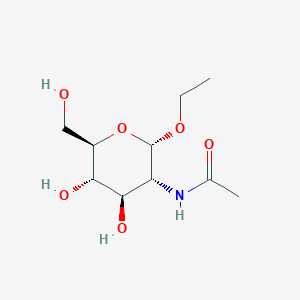
![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)
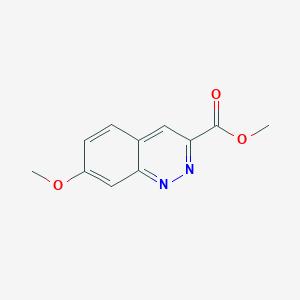

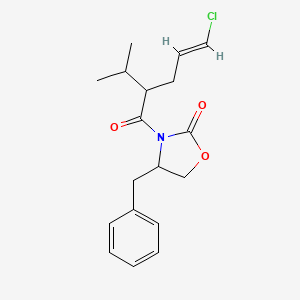
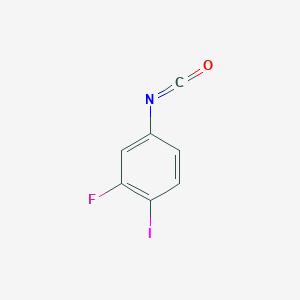
![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
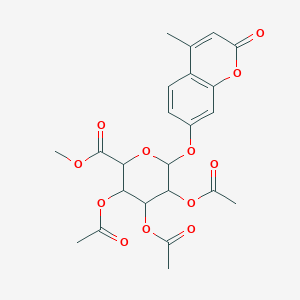
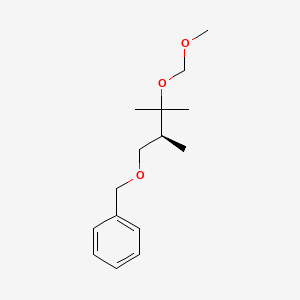
![disodium;2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12325412.png)
